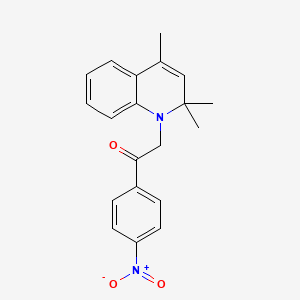

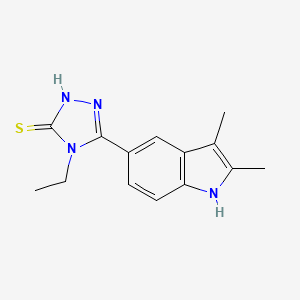

1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone involves complex reactions that are meticulously designed to ensure the precise assembly of the molecular structure. For example, a method for the direct synthesis of pyrrolo[1,2-α]quinoxalines via iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols demonstrates the intricacy of synthesizing related quinoline derivatives (Chun et al., 2020). Additionally, the simultaneous double C2/C3 functionalization of quinoline has been reported, highlighting the complex nature of synthesizing compounds with specific functional groups (Belyaeva et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their physical and chemical properties. For instance, the crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate provides valuable information on the conformation and bonding within the molecule, contributing to the understanding of its stability and reactivity (Xiang, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often exhibit unique reactivity due to their intricate molecular structures. The base-catalyzed condensation of o-nitroacetophenone, leading to the formation of 4-quinolone from an indoline system, showcases the potential for diverse chemical transformations (Miwa, 1972). Such reactions are pivotal for synthesizing new derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as melting points and thermal stability, are crucial for their practical applications. The thermal and optical properties of an organic single crystal similar in structure, detailing its transparency and thermal stability, provide a basis for understanding the physical characteristics of 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone derivatives (Loh et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the compound's applications. Research on heterocycle-heterocycle strategies and reductive cyclization of o-nitrophenyl propargyl alcohols illustrates the complex chemical behavior and versatility of quinoline derivatives in synthesis (Coffman et al., 2013), (Sandelier & DeShong, 2007).

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-12-20(2,3)21(18-7-5-4-6-17(14)18)13-19(23)15-8-10-16(11-9-15)22(24)25/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHXRWCJMDZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

![N-{[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B5629048.png)

![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5629064.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-furylmethyl)-1-piperidinecarboxamide](/img/structure/B5629069.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629076.png)

![rel-(3aR,6aR)-N,2-dimethyl-N-(3-quinolinylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5629119.png)